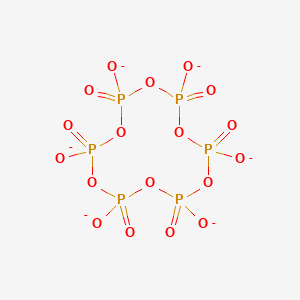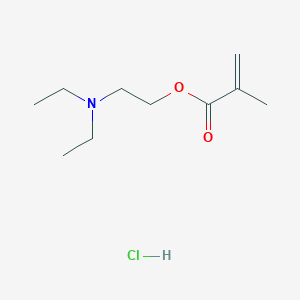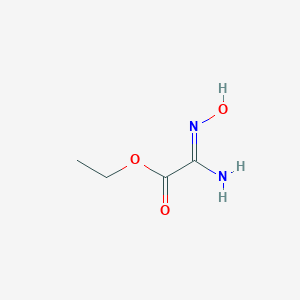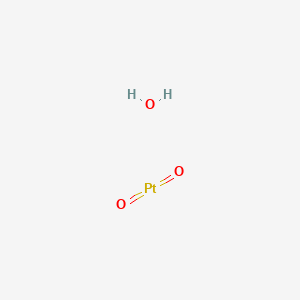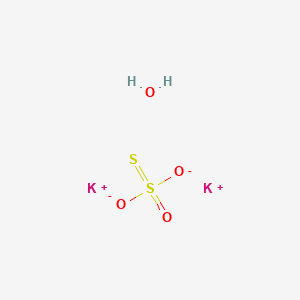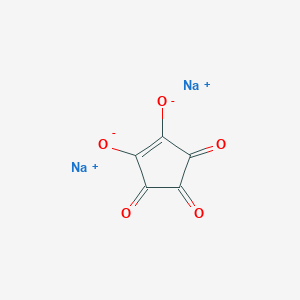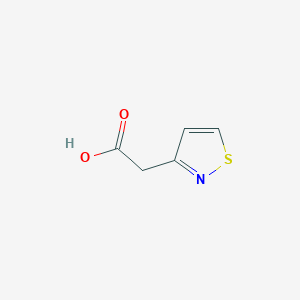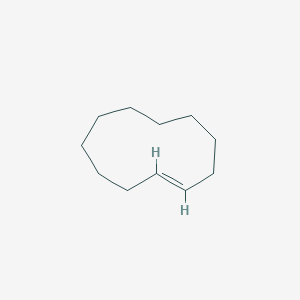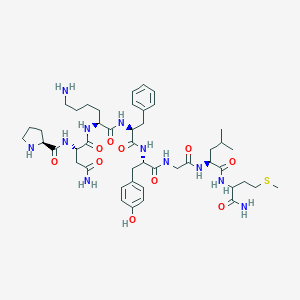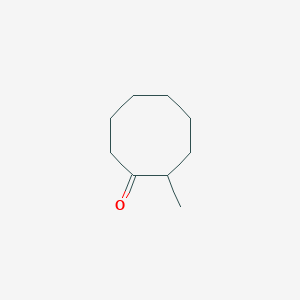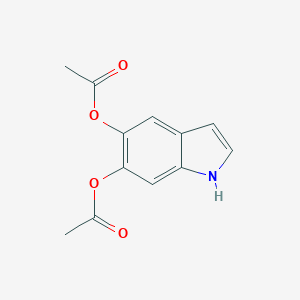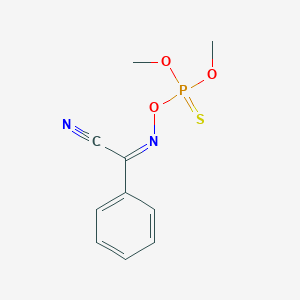
Phoxim-methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phoxim-methyl is a widely used insecticide that belongs to the group of organophosphorus compounds. It is known for its high toxicity to insects and has been used extensively in agricultural and horticultural practices. The chemical structure of phoxim-methyl is similar to other organophosphorus compounds such as malathion and parathion.
Wirkmechanismus
Phoxim-methyl acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect. The mechanism of action of phoxim-methyl is similar to other organophosphorus compounds.
Biochemische Und Physiologische Effekte
Phoxim-methyl has been shown to have a range of biochemical and physiological effects on different organisms. In insects, it causes paralysis and death by disrupting the nervous system. In mammals, it can cause a range of symptoms, including nausea, vomiting, diarrhea, and respiratory distress. Phoxim-methyl has also been shown to have toxic effects on fish and other aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Phoxim-methyl has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of toxicity to insects, making it an effective tool for studying the effects of insecticides. However, phoxim-methyl also has several limitations. It is highly toxic to mammals and can cause harm to researchers if not handled properly. Additionally, its use in lab experiments may not accurately reflect the effects of phoxim-methyl in real-world environments.
Zukünftige Richtungen
There are several future directions for research on phoxim-methyl. One area of research is the development of new methods for pest control that are less harmful to the environment and other organisms. Another area of research is the investigation of the effects of phoxim-methyl on non-target organisms, such as beneficial insects and pollinators. Additionally, there is a need for further research on the long-term effects of phoxim-methyl exposure on human health and the environment.
Conclusion:
In conclusion, phoxim-methyl is a widely used insecticide that has been extensively studied in scientific research. Its mechanism of action involves the inhibition of acetylcholinesterase, which leads to overstimulation of the nervous system and ultimately results in paralysis and death of the insect. Phoxim-methyl has several advantages for use in lab experiments, but also has limitations and can be harmful to mammals if not handled properly. Future research on phoxim-methyl should focus on developing new methods for pest control and investigating the effects of phoxim-methyl on non-target organisms.
Synthesemethoden
Phoxim-methyl can be synthesized by reacting phoxim with methyl alcohol in the presence of an acid catalyst. The reaction takes place at a temperature of about 60°C, and the resulting product is purified by distillation. The synthesis method of phoxim-methyl is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
Phoxim-methyl has been widely used in scientific research to study its effects on insects and other organisms. It has been used to investigate the mechanism of action of organophosphorus compounds, as well as to study the biochemical and physiological effects of these compounds on different organisms. Phoxim-methyl has also been used to study the effects of insecticides on the environment and to develop new methods for pest control.
Eigenschaften
CAS-Nummer |
14816-16-1 |
|---|---|
Produktname |
Phoxim-methyl |
Molekularformel |
C10H11N2O3PS |
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
(Z)-N-dimethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-12-10(8-11)9-6-4-3-5-7-9/h3-7H,1-2H3/b12-10+ |
InChI-Schlüssel |
QQVNWNVUGXNUJN-BENRWUELSA-N |
Isomerische SMILES |
COP(=S)(OC)O/N=C(\C#N)/C1=CC=CC=C1 |
SMILES |
COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1 |
Kanonische SMILES |
COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1 |
Synonyme |
methyl phoxim phenylglyoxylonitrile oxime O-(O,O-dimethyl phosphorothioate) phoxim-methyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



